molecular formula C18H21N5O3S B10830243 Usp8-IN-1

Usp8-IN-1

Cat. No.: B10830243
M. Wt: 387.5 g/mol
InChI Key: LYQOAIJZQPUZEF-UHFFFAOYSA-N
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Description

USP8-IN-1 is a potent inhibitor of ubiquitin-specific peptidase 8 (USP8), a deubiquitinating enzyme involved in various cellular processes, including protein turnover, endosomal sorting, and signal transduction. This compound has shown significant potential in cancer research due to its ability to inhibit the growth of cancer cells by targeting USP8.

Preparation Methods

Synthetic Routes and Reaction Conditions

USP8-IN-1 can be synthesized through a multi-step chemical process. The synthesis typically involves the formation of a substituted thiourea or substituted guanidine derivative. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized by reacting appropriate starting materials under controlled conditions.

    Substitution Reactions: Various substitution reactions are carried out to introduce specific functional groups into the core structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up Reactions: The reactions are scaled up using industrial reactors to produce larger quantities of the compound.

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

USP8-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

Mechanism of Action

USP8-IN-1 exerts its effects by inhibiting the deubiquitinating activity of USP8. The inhibition of USP8 leads to the accumulation of ubiquitinated proteins, disrupting various cellular processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-(2-amino-4-methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H21N5O3S/c1-26-15-6-7-17(16(19)12-15)21-8-10-22(11-9-21)18(27)20-13-2-4-14(5-3-13)23(24)25/h2-7,12H,8-11,19H2,1H3,(H,20,27)

InChI Key

LYQOAIJZQPUZEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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